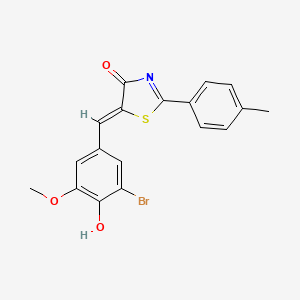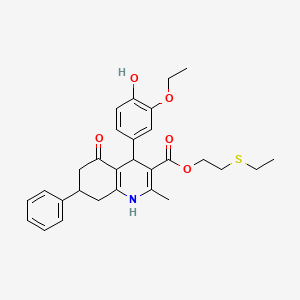![molecular formula C17H19BrO4 B5190451 1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5190451.png)
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a complex ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-nitrobenzene and 3-methoxyphenol.
Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene glycol to form 2-(3-methoxyphenoxy)ethanol.
Further Etherification: The product is then further etherified with another equivalent of ethylene glycol to yield 2-[2-(3-methoxyphenoxy)ethoxy]ethanol.
Coupling Reaction: Finally, the coupling of 1-bromo-4-nitrobenzene with 2-[2-(3-methoxyphenoxy)ethoxy]ethanol under basic conditions (e.g., using potassium carbonate) results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ether chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Aplicaciones Científicas De Investigación
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which may include enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxybenzene: A simpler analog with a single methoxy group.
1-Bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene: A compound with a shorter ether chain.
Uniqueness
1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its extended ether chain, which imparts distinct chemical and physical properties. This makes it a valuable intermediate for synthesizing more complex molecules and materials.
Propiedades
IUPAC Name |
1-bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-16-3-2-4-17(13-16)22-12-10-20-9-11-21-15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAFMJUNEBNNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5190372.png)
![4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5190378.png)

![N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B5190387.png)

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]morpholine-4-carboxamide](/img/structure/B5190412.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5190416.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5190426.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-[1-(1-pyrrolidinyl)butylidene]cyclohexanecarboxylate](/img/structure/B5190427.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)

![N-[2-fluoro-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5190444.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)

